molecular formula C10H12BrNO2 B2979569 [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol CAS No. 1250236-92-0

[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

Cat. No. B2979569
CAS RN: 1250236-92-0
M. Wt: 258.115
InChI Key: ZAODQTNDGCPZCS-UHFFFAOYSA-N
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Description

“[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1250236-92-0 . It has a molecular weight of 258.11 . The IUPAC name for this compound is [5-bromo-2-(cyclopropylmethoxy)-3-pyridinyl]methanol .


Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride . Sodium borohydride (2.2 g, 59.1 mmol) is added to a suspension of 5-bromo-pyridine-3-carbaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) at 0 °C . The mixture is stirred at 0 °C for 1 hour before it is quenched by the addition of water (5.0 mL) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted boiling point is 352.9±37.0 °C and the predicted density is 1.555±0.06 g/cm3 . The pKa value is predicted to be 12.74±0.10 .

Scientific Research Applications

Electrophilic Mediation and Synthesis

  • Electrochemical Transformations : Pyridinium bromide serves as a mediator in electrochemical transformations, enabling the synthesis of cyclopropanes. This methodology could suggest applications of bromine-containing pyridines in facilitating electrochemical reactions for the synthesis of complex molecules (Vereshchagin et al., 2019).

Structural and Crystallography Studies

  • Molecular Structure Analysis : The study of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide revealed its molecular structure, indicating the potential for bromine-containing compounds to participate in forming intricate molecular architectures with hydrogen bonding, which could be relevant for designing new materials or pharmaceuticals (San-Jun Peng & H. Hou, 2008).

Reaction Mechanism Insights

  • Inhibition Mechanisms : Research on cyclopropane-derived inhibitors provides insights into their mechanism of action, which could inform the development of new inhibitors based on bromine-containing pyridines for various enzymatic processes (J. Frank et al., 1989).

Synthetic Applications

  • Synthesis of Pyrrolin-2-ones : The reaction involving bromine and methanol indicates the utility of bromine-containing reagents in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (F. Ghelfi et al., 2003).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAODQTNDGCPZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

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